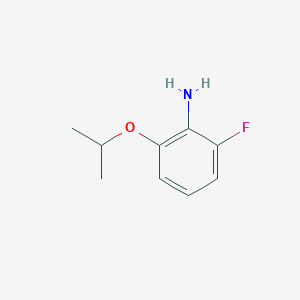

2-Fluoro-6-isopropoxyaniline

説明

Significance of Functionalized Aromatic Amines in Advanced Organic Synthesis

Functionalized aromatic amines are a critical class of compounds in organic synthesis, serving as pivotal intermediates and building blocks for a vast array of complex molecules. acs.orgorganic-chemistry.orgmdpi.com Their utility spans the pharmaceutical, agrochemical, and materials science industries. acs.org The amino group on the aromatic ring is a versatile functional handle, allowing for a multitude of chemical transformations. These include diazotization to introduce a range of other functional groups, and various coupling reactions to form carbon-nitrogen bonds, which are fundamental to the structure of many biologically active compounds and functional materials. acs.orgorganic-chemistry.org

The synthesis of these amines often involves methods like electrophilic amination of organozinc compounds, transition-metal-catalyzed cross-coupling reactions, and reductive amination of nitroarenes. organic-chemistry.orgresearchgate.net The ability to introduce specific functional groups onto the aromatic ring with high selectivity is a key challenge and an area of active research. mdpi.commdpi.com These substituents play a crucial role in modulating the electronic properties, reactivity, and ultimately the biological activity or material properties of the final products. mdpi.comacs.org

The Role of Fluorine and Alkoxy Substituents in Aniline (B41778) Derivatives

The introduction of fluorine and alkoxy groups onto an aniline ring profoundly influences its chemical and physical properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. nih.govnih.gov This can significantly alter the basicity of the aniline nitrogen and the reactivity of the aromatic ring towards electrophilic substitution. nih.govtib.eu In medicinal chemistry, fluorine substitution is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and to improve binding affinity to biological targets through specific interactions. acs.orgnih.gov The presence of fluorine can also increase the lipophilicity of a molecule, aiding its transport across biological membranes. nih.gov

Structural Context of 2-Fluoro-6-isopropoxyaniline within the Class of Fluoroanilines

The presence of the isopropoxy group, also in an ortho position to the amine, further contributes to the steric crowding around the amino group. This steric hindrance can influence the reactivity of the amine in synthetic transformations. The combination of the electron-withdrawing fluorine and the potentially electron-donating isopropoxy group at the ortho positions creates a complex electronic environment on the aromatic ring, affecting its reactivity in substitution reactions.

Below is a table detailing some of the key properties of this compound.

| Property | Value |

| CAS Number | 1184820-85-6 |

| Molecular Formula | C9H12FNO |

| Molecular Weight | 169.2 g/mol |

| IUPAC Name | This compound |

A search of chemical databases reveals several related fluoro-alkoxy aniline isomers, each with its own unique set of properties and potential applications.

| Compound Name | CAS Number | Molecular Formula |

| 2-Fluoro-4-isopropoxyaniline (B1350519) | 154080-04-3 | C9H12FNO |

| 3-Fluoro-4-isopropoxyaniline | 97566-69-3 | C9H12FNO |

| 4-Chloro-2-fluoro-5-isopropoxyaniline | 84478-38-6 | C9H11ClFNO |

| 3-Isopropoxyaniline | 41406-00-2 | C9H13NO |

The specific substitution pattern of this compound distinguishes it from its isomers and other functionalized anilines, making it a valuable and specific tool in the arsenal (B13267) of synthetic organic chemists.

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-6-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXAMCTYVUCLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 2 Fluoro 6 Isopropoxyaniline

Reactivity Profiles of the Amino Group

The amino group is a key site of reactivity in 2-fluoro-6-isopropoxyaniline, participating in a range of reactions typical for aromatic amines.

The nucleophilic nature of the amino group allows for the formation of amides, ureas, and thioureas through reactions with appropriate acylating or related reagents.

Amide Formation: this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding N-aryl amides. nih.gov For instance, the condensation with a carboxylic acid can be mediated by reagents like titanium tetrachloride (TiCl4) in pyridine (B92270) at elevated temperatures. nih.gov The steric hindrance from the ortho-isopropoxy group and the electron-withdrawing effect of the ortho-fluoro group can influence the reaction rate and yield. The lower nucleophilicity of 2-fluoroaniline (B146934), a related compound, has been observed to result in lower yields of the corresponding amide. nih.gov

Urea (B33335) Formation: The synthesis of urea derivatives from this compound can be achieved through several methods. nih.gov A common approach involves the reaction with an isocyanate. Alternatively, reaction with phosgene (B1210022) or its equivalents generates an intermediate isocyanate which then reacts with another amine to form a urea. nih.gov A direct and convenient method for synthesizing N-substituted ureas involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source, proceeding through an in-situ generated isocyanate intermediate via a Hofmann rearrangement. organic-chemistry.org Another practical method is the nucleophilic addition of amines to potassium isocyanate in water. rsc.org

Thiourea (B124793) Formation: Thiourea derivatives can be prepared by reacting this compound with isothiocyanates. researchgate.netanalis.com.my For example, the reaction of an aniline (B41778) with an isothiocyanate in a suitable solvent like dichloromethane (B109758) can yield the corresponding thiourea derivative. analis.com.my The synthesis of thioureas can also be achieved using thiophosgene (B130339) or carbon disulfide as reagents. researchgate.net Thiourea derivatives are of interest for their diverse applications in medicinal and materials chemistry. researchgate.netnih.gov A bifunctional thiourea catalyst bearing a 2-fluoro-4-isopropoxyaniline (B1350519) group has been used in the catalytic asymmetric synthesis of 1,4-dihydropyridines. nih.gov

Table 1: Reactions of the Amino Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Amide Formation | Carboxylic Acid + TiCl₄ | N-(2-fluoro-6-isopropoxyphenyl)amide |

| Urea Formation | Isocyanate or Phosgene + Amine | N-(2-fluoro-6-isopropoxyphenyl)urea |

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is directed by the combined electronic and steric effects of the amino, fluoro, and isopropoxy groups. dalalinstitute.comchemistrysteps.com All three are generally considered ortho, para-directing groups. wikipedia.orglibretexts.org

Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance, stabilizing the arenium ion intermediate. libretexts.org

Isopropoxy Group (-OCH(CH₃)₂): This is also an activating, ortho, para-directing group, with its electron-donating resonance effect outweighing its inductive electron-withdrawing effect.

Fluoro Group (-F): Halogens are an exception among deactivating groups, as they are ortho, para-directing. masterorganicchemistry.com Fluorine is the most electronegative halogen and withdraws electron density inductively (-I effect), deactivating the ring. However, it can also donate a lone pair of electrons through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. wikipedia.orgresearchgate.net

In this compound, the positions ortho and para to the strongly activating amino group are positions 3, 5, and the carbon bearing the isopropoxy group. The positions ortho and para to the isopropoxy group are the carbon with the amino group and position 3. The positions ortho and para to the fluorine are the carbon with the amino group and position 5. The directing effects of the amino and isopropoxy groups reinforce each other, strongly favoring substitution at the para position relative to the amino group (position 5) and the ortho position (position 3). However, the bulky isopropoxy group at position 6 will sterically hinder attack at the adjacent position 5. Therefore, electrophilic substitution is most likely to occur at the position para to the isopropoxy group and ortho to the fluorine atom (position 3).

Table 2: Directing Effects of Substituents

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -NH₂ (Amino) | Activating (+M > -I) | Ortho, Para |

| -OCH(CH₃)₂ (Isopropoxy) | Activating (+M > -I) | Ortho, Para |

The amino group of anilines can be oxidized to form nitroso (-NO) and nitro (-NO₂) derivatives. The oxidation of anilines to nitrosoarenes can be achieved using hydrogen peroxide (H₂O₂) catalyzed by molybdenum salts. organic-chemistry.org Further oxidation can lead to the corresponding nitro compounds. organic-chemistry.org Peroxy acids, such as peroxybenzoic acid, have also been used to oxidize anilines to nitroso compounds. nih.gov The oxidation of nitroso compounds to nitro compounds can be carried out using ozone. google.com

Nitro groups on an aromatic ring can be reduced back to anilines. youtube.com This reduction is a crucial transformation in organic synthesis. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C) or Raney nickel, or using metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.org The reduction of nitroarenes can also be achieved with sodium hydrosulfite or sodium sulfide. wikipedia.org These methods allow for the re-formation of the aniline functionality after it has been used to direct other substitutions in its oxidized form.

Reactivity of the Isopropoxy Ether Linkage

The isopropoxy group is generally stable, but the ether linkage can be cleaved under specific conditions.

The cleavage of aryl alkyl ethers typically requires strong acids, such as HBr or HI. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org In the case of an aryl alkyl ether, the cleavage will always produce a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic substitution. libretexts.org Therefore, treatment of this compound with a strong acid like HBr would be expected to yield 2-fluoro-6-hydroxyaniline and isopropyl bromide. Diaryl ethers, however, are generally not cleaved by acids. libretexts.org

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom on the aromatic ring of this compound plays a crucial role in the molecule's reactivity, primarily through its potential for nucleophilic aromatic substitution and its electronic influence on the ring.

Directing Effects and Electronic Influence of Fluorine on Aromatic Systems

The fluorine substituent exerts a significant electronic influence on the aromatic ring, which affects its reactivity in other transformations, such as electrophilic aromatic substitution. The electronic effect of fluorine is dual in nature:

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond. This effect is deactivating for electrophilic aromatic substitution.

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi-system of the aromatic ring. This effect donates electron density and directs incoming electrophiles to the ortho and para positions.

The positions for electrophilic attack will be determined by the combined influence of these groups. The powerful activating and directing effects of the amino and isopropoxy groups will likely dominate, favoring substitution at the positions ortho and para to them.

Table 2: Electronic Properties and Directing Effects of Substituents in this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |

| -F | 2 | Strong -I (withdrawing) | Weak +M (donating) | Deactivating | Ortho, Para |

| -NH₂ | 1 | Weak -I (withdrawing) | Strong +M (donating) | Activating | Ortho, Para |

| -O-iPr | 6 | Weak -I (withdrawing) | Strong +M (donating) | Activating | Ortho, Para |

Advanced Applications of 2 Fluoro 6 Isopropoxyaniline in Organic Synthesis and Catalysis

2-Fluoro-6-isopropoxyaniline as a Strategic Building Block in Multi-Step Synthesis

In the architecture of complex molecules, the choice of starting materials and intermediates is critical for an efficient and successful synthetic route. savemyexams.com this compound serves as a key strategic building block in multi-step organic synthesis. prepchem.com Its utility stems from the predictable reactivity of its functional groups—the aniline (B41778), the fluoro group, and the isopropoxy ether—which can be addressed selectively in subsequent reaction steps. savemyexams.com

The synthesis of this compound itself highlights its role as a constructed intermediate, prepared for more complex transformations. One documented synthesis involves the condensation of 2-fluoroaniline (B146934) with propylene (B89431) using an H-Y zeolite catalyst. prepchem.com In a specific example of this process, the reactants were fed to a reactor in a 1:5 mole ratio at 255°C and 879 psig, achieving a 71.2% conversion of the 2-fluoroaniline. prepchem.com The resulting compound, with its distinct ortho-substitution, is primed for use in syntheses where control of regioselectivity and steric environment is paramount. The presence of the aniline's amino group allows for a wide range of transformations, including diazotization, acylation, and carbon-nitrogen bond-forming reactions. ambeed.comyoutube.com

Applications in the Synthesis of Complex Organic Molecules

The structural motifs present in this compound make it a valuable precursor in the production of a variety of high-value chemicals.

The aniline scaffold is a common feature in many biologically active compounds. nih.gov Consequently, this compound is recognized as a key intermediate in the synthesis of molecules for the pharmaceutical and agrochemical industries. cymitquimica.comguidechem.combldpharm.com The introduction of fluorine into a molecule can significantly alter its metabolic stability, binding affinity, and lipophilicity, properties that are critical for the efficacy of a drug or pesticide. researchgate.net The isopropoxy group further modifies the compound's steric and electronic profile. This makes derivatives of fluoro-isopropoxyaniline valuable for creating new therapeutic agents and crop protection products. google.com

Beyond life sciences, this compound serves as a building block in the creation of specialty chemicals. These include materials such as dyes and pigments, where the specific aniline structure can influence color, stability, and application properties. The unique substitution pattern of the aniline ring allows for the synthesis of complex chromophores and other functional organic materials.

Utilization of Related Fluoro-isopropoxyaniline Scaffolds in Catalytic Systems

The structural features of fluoro-isopropoxyanilines are not only beneficial in the final target molecule but also in the tools used to synthesize them. Related aniline scaffolds have been incorporated into the structure of organocatalysts and ligands for metal-catalyzed reactions.

Bifunctional organocatalysts, particularly those based on a thiourea (B124793) backbone, have become powerful tools for asymmetric synthesis. rsc.org These catalysts often operate through a dual-activation mechanism, using hydrogen bonding to activate both an electrophile and a nucleophile simultaneously. rsc.org The aniline portion of the catalyst is crucial to its function, and its substitution pattern directly impacts enantioselectivity.

In one study, a bifunctional thiourea catalyst bearing a 2-fluoro-4-isopropoxyaniline (B1350519) group was used in the asymmetric synthesis of 1,4-dihydropyridines. mdpi.comresearchgate.net These products are important bioactive compounds and versatile synthetic intermediates. mdpi.comresearchgate.net The study found that the bulky 2-fluoro-4-isopropoxyaniline-derived catalyst provided good enantioselectivity in the Michael addition of β-keto esters to α,β-unsaturated aldehydes. mdpi.comresearchgate.net The table below summarizes the effect of different Brønsted acids used in conjunction with the thiourea catalyst on the reaction's yield and enantiomeric excess (ee).

| Entry | Brønsted Acid | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | HBF₄ | 48 | 68 | 16 |

| 2 | TfOH | 48 | 78 | 19 |

| 3 | TFA | 46 | 64 | 29 |

| 4 | TCA | 46 | 83 | 34 |

| 5 | DFA | 48 | 72 | 39 |

| 6 | CF₃CO₂H | 24 | 61 | 37 |

| 7 | AcOH | 48 | 11 | 78 |

| 8 | BzOH | 48 | 17 | 75 |

Palladium-catalyzed cross-coupling reactions are fundamental methods for forming carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and other functional materials. nih.govrsc.org Aniline derivatives are common starting materials for these reactions, where the nitrogen atom is coupled with an aryl halide or pseudohalide. The electronic properties of the aniline, influenced by substituents like fluorine, are critical to the reaction's success. nih.gov

Research into the palladium-catalyzed coupling of fluoroalkylamines with aryl halides has shown that electron-withdrawing fluoroalkyl groups on the nitrogen atom can necessitate milder reaction conditions to avoid product degradation. nih.govnih.gov Specifically, weaker bases such as potassium phenoxide (KOPh) have proven effective where stronger, more traditional bases fail. nih.govnih.gov While this compound itself would typically be a substrate in such a reaction, the principles governing the reactivity of fluorinated anilines are directly applicable. The electron-withdrawing nature of the fluorine on the aromatic ring influences the nucleophilicity of the aniline nitrogen, a key parameter in the turnover-limiting reductive elimination step of the catalytic cycle. nih.gov

Design and Synthesis of 2 Fluoro 6 Isopropoxyaniline Derivatives and Analogs

Systematic Structural Modifications of the Aromatic Ring System

Modifying the substitution pattern of the aromatic ring of 2-fluoro-6-isopropoxyaniline is a key strategy to generate structural diversity. These modifications can profoundly influence the molecule's properties. Common synthetic approaches include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

For instance, the selective halogenation of fluoroanilines can be achieved using specific reagents and conditions. The bromination of 2-fluoroaniline (B146934), a related precursor, can be performed using agents like N-bromoacetamide in solvents such as dimethylformamide to yield 4-bromo-2-fluoroaniline. google.com This indicates that positions para to the activating amino group are susceptible to electrophilic attack, a principle that can be extended to the this compound scaffold. Further substitutions can be introduced, with patents describing fluorinated anilines bearing a wide range of substituents including additional halogens (chloro, fluoro), alkyl, haloalkyl (e.g., trifluoromethyl), cyano, and nitro groups. google.com

Palladium-catalyzed cross-coupling reactions offer a versatile method for introducing aryl or other organic moieties. Methodologies developed for the C-N cross-coupling of aryl halides with amines are well-established and can be adapted to couple functionalized aryl groups to the aniline (B41778) nitrogen or to positions on the aromatic ring itself, provided a suitable halide is first installed. mit.edu The choice of phosphine (B1218219) ligands, such as the dialkylbiaryl monophosphine ligand GPhos, is crucial for achieving high yields, especially with sterically demanding or electronically challenging substrates. mit.edu

Table 1: Examples of Aromatic Ring Modifications on Fluoroaniline (B8554772) Scaffolds

| Starting Material | Reagent/Reaction Type | Product | Research Finding |

|---|---|---|---|

| 2-Fluoroaniline | N-Bromoacetamide/DMF | 4-Bromo-2-fluoroaniline | Selective bromination at the para position to the amino group. google.com |

| 4-Fluoro-3-nitrobenzonitrile | 4-Isopropoxyaniline | 2-(4-Isopropoxyanilino)-5-nitrobenzonitrile | Nucleophilic aromatic substitution to build a more complex diarylamine system. mdpi.com |

Exploration of Variations in the Alkoxy Substituent

Varying the nature of the alkoxy group at the C6 position allows for a systematic investigation of steric and electronic effects. The isopropoxy group can be replaced with a range of other alkoxy or aryloxy moieties. The synthesis of such analogs typically involves the etherification of a common precursor, such as 2-fluoro-6-nitrophenol, followed by the reduction of the nitro group to an amine.

Patents disclose a wide array of possible alkoxy substituents on fluoroaniline rings, including methoxy, ethoxy, butoxy, and even more complex groups like aralkoxy (e.g., benzyloxy) and cycloalkoxy (e.g., cyclohexyloxy). google.comgoogle.com The synthesis of these compounds often starts with a suitably substituted phenol (B47542), which is alkylated to introduce the desired alkoxy chain. For example, 4-chloro-3-nitrophenol (B1362549) can be reacted with 2-iodopropane (B156323) to yield 2-isopropoxy-1-chloro-4-nitrobenzene, demonstrating the feasibility of introducing the isopropoxy group onto a substituted ring system. google.com A similar strategy applied to a 2-fluorophenol (B130384) derivative would provide access to a variety of 2-fluoro-6-alkoxyaniline precursors. The electronic effect of these alkoxy groups is significant; they are strong electron-donating groups that can influence the reactivity of the aniline and the electrochemical properties of derived polymers. rsc.org

Table 2: Examples of Alkoxy Substituent Variations

| Precursor | Alkylating/Arylating Agent | Intermediate Product | Key Transformation |

|---|---|---|---|

| 4-Chloro-3-nitrophenol | 2-Iodopropane | 2-Isopropoxy-1-chloro-4-nitrobenzene | Williamson ether synthesis. google.com |

| 4-(Benzyloxy)phenol | 1-Fluoro-2-nitrobenzene | 4-(Benzyloxy)-2'-nitrodiphenyl ether | Nucleophilic aromatic substitution to form diaryl ether. google.com |

Chemical Derivatization of the Amino Group

The amino group of this compound is a primary site for chemical modification, enabling the synthesis of a vast number of derivatives such as amides, carbamates, and N-alkylated or N-arylated products. These derivatizations are fundamental in fields like medicinal chemistry and materials science.

Amide formation is a common derivatization. For example, fluoroanilines can be condensed with carboxylic acids to form salicylanilides. The reaction of 5-fluoro-2-methoxybenzoic acid with 2-fluoro-4-nitroaniline, mediated by the coupling agent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), yields the corresponding amide. nih.gov This methodology is directly applicable to this compound. Another approach involves the reaction of anilines with quinones; fluoro-substituted anilino derivatives of hydroxybenzoquinone have been synthesized, demonstrating the reactivity of the aniline nitrogen as a nucleophile. sci-hub.se

Furthermore, the amino group can be derivatized using reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, which readily reacts with amino groups to form stable secondary amines. nih.gov The amino group can also undergo polymerization. For instance, poly(2-fluoroaniline) has been prepared through both chemical and electrochemical polymerization methods, indicating that the amino functionality can serve as a linkage point for macromolecular structures. nih.gov

Table 3: Examples of Amino Group Derivatization

| Aniline Derivative | Reagent(s) | Product Type | Reaction Class |

|---|---|---|---|

| 2-Fluoro-4-nitroaniline | 5-Fluoro-2-methoxybenzoic acid, HATU, DIEA | Amide (Salicylanilide) | Amide coupling. nih.gov |

| Fluoroanilines | Hydroxybenzoquinone, TFA (catalyst) | Imino derivative | Nucleophilic addition/substitution. sci-hub.se |

| 2-Fluoroaniline | Oxidizing agent (e.g., ammonium (B1175870) persulfate) | Poly(2-fluoroaniline) | Oxidative polymerization. nih.gov |

Synthetic Routes to Poly-Substituted Fluoroanilines and Their Analogues

The synthesis of poly-substituted fluoroanilines often requires multi-step strategies that combine several of the transformations described above. The order of reactions is critical to ensure correct regioselectivity and compatibility of functional groups.

A general approach may start with a commercially available, multiply substituted benzene (B151609) ring, which is then elaborated. For instance, a synthesis could begin with the nitration of a substituted fluorobenzene, followed by nucleophilic aromatic substitution to introduce an alkoxy group, and finally, reduction of the nitro group to the target aniline. The synthesis of benzimidazole (B57391) derivatives, for example, has been accomplished starting from 4-fluoro-3-nitrobenzonitrile, which undergoes substitution with an aniline derivative like 4-isopropoxyaniline. mdpi.com The resulting diarylamine is then subjected to reduction and cyclization to build the final heterocyclic system.

Another powerful strategy involves the preparation of fluorinated anilines by reacting an appropriate aryl azide (B81097) with hydrogen fluoride (B91410) under anhydrous conditions. google.com This method is tolerant of a wide variety of substituents on the aromatic ring, providing a convergent route to poly-substituted products. For example, a substituted phenyl azide can be fluorinated to produce the corresponding aniline directly. google.com The synthesis of the azide precursor itself can be achieved from an existing aniline via diazotization followed by reaction with sodium azide. This highlights the interconversion of functional groups as a key tool in the synthesis of complex aniline derivatives.

Table 4: Synthetic Strategies for Poly-Substituted Fluoroanilines

| Starting Material | Key Steps | Target Structure Class | Reference |

|---|---|---|---|

| 4-Fluoro-3-nitrobenzonitrile | 1. Nucleophilic substitution with an aniline. 2. Reduction of nitro group. 3. Cycloaddition. | Benzimidazole derivatives | mdpi.com |

| Substituted Phenyl Azide | Reaction with anhydrous hydrogen fluoride. | Poly-substituted fluorinated anilines | google.com |

| 2-Fluoroaniline | 1. Diazotization. 2. Halogenation (Sandmeyer reaction). 3. Further functionalization. | Halogenated fluoroaniline derivatives | google.com |

Spectroscopic Characterization and Computational Studies of 2 Fluoro 6 Isopropoxyaniline

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Modern spectroscopic and chromatographic methods are indispensable for the comprehensive characterization of 2-Fluoro-6-isopropoxyaniline.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a complete picture of the proton framework. For instance, the aromatic protons will exhibit distinct signals from the isopropoxy group's methyl and methine protons.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique for characterizing this compound. biophysics.orghuji.ac.il Fluorine-19 has 100% natural abundance and a wide chemical shift range, making it an excellent probe for molecular structure and environment. biophysics.orghuji.ac.il The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and its coupling with neighboring protons (¹H-¹⁹F coupling) provides valuable information about through-bond connectivity. biophysics.orgjeolusa.com

| NMR Data for this compound (Predicted) | |

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic protons: ~6.5-7.5 ppm; Isopropoxy CH: ~4.5 ppm; Isopropoxy CH₃: ~1.3 ppm |

| ¹³C | Aromatic carbons: ~110-160 ppm; Isopropoxy CH: ~70 ppm; Isopropoxy CH₃: ~22 ppm |

| ¹⁹F | Aromatic C-F: ~-110 to -140 ppm |

This table presents predicted NMR data based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Advanced Chromatographic Methods for Separation and Quantification (e.g., UHPLC-MS/MS, HPLC-PDA)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is a powerful tool for the separation, detection, and quantification of this compound. nih.govnih.gov UHPLC offers high resolution and rapid analysis times. The tandem mass spectrometer provides excellent sensitivity and selectivity, allowing for the detection of trace impurities and the confirmation of the compound's identity based on its specific precursor-to-product ion transitions. nih.govnih.gov

HPLC-PDA: High-Performance Liquid Chromatography with a Photodiode Array detector is a widely used method for purity assessment. The PDA detector records the UV-Vis spectrum of the eluting compounds, which can help in peak identification and purity evaluation. This technique is robust and provides quantitative data on the main component and any UV-active impurities.

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation. spectroscopyonline.comspectroscopyonline.com The spectrum displays characteristic absorption bands corresponding to specific molecular vibrations.

Key expected vibrational frequencies for this compound include:

N-H stretching: Around 3300-3500 cm⁻¹ for the amine group.

C-H stretching: Aromatic and aliphatic C-H stretches typically appear between 2850-3100 cm⁻¹.

C=C stretching: Aromatic ring vibrations are observed in the 1400-1600 cm⁻¹ region.

C-O stretching: The ether linkage of the isopropoxy group will show a strong absorption band around 1000-1300 cm⁻¹. spectroscopyonline.com

C-F stretching: A strong, characteristic band for the carbon-fluorine bond is expected in the 1000-1400 cm⁻¹ region. spectroscopyonline.comresearchgate.net

| FT-IR Data for this compound (Predicted) | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (Amine) | 3300-3500 |

| C-H (Aromatic/Aliphatic) | 2850-3100 |

| C=C (Aromatic) | 1400-1600 |

| C-O (Ether) | 1000-1300 |

| C-F (Aryl Fluoride) | 1000-1400 |

This table presents predicted FT-IR data based on typical absorption ranges for the functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. libretexts.org

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition. rsc.org

Fragmentation Pattern: The molecule will fragment in a predictable manner under electron impact or other ionization methods. libretexts.orglcms.cz Analysis of the fragment ions provides valuable structural information. libretexts.orglcms.cz For this compound, common fragmentation pathways could include the loss of the isopropoxy group, the amine group, or cleavage of the aromatic ring. The resulting fragment ions help to piece together the molecular structure. libretexts.orglcms.cz

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into the properties of this compound, complementing experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can be employed to model the electronic structure and predict the reactivity of this compound. rsc.orgwikipedia.orgarxiv.org

Conformational Analysis and Energetics of this compound

The conformational landscape of this compound is primarily defined by the rotational freedom around the C(aryl)-O and C(aryl)-N bonds, as well as the orientation of the isopropyl group. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for identifying stable conformers and quantifying their relative energies.

A conformational search would likely identify several low-energy structures. The primary rotational isomers arise from the orientation of the isopropoxy and amino groups relative to the benzene (B151609) ring. For the isopropoxy group, the dihedral angle (C(1)-C(2)-O-C(isopropyl)) is critical. Similar to studies on anisole (B1667542) and its derivatives, a planar conformation, where the C-O-C bond lies in the plane of the aromatic ring, is often energetically favorable due to enhanced π-conjugation. However, steric hindrance from the adjacent amino group and the bulky isopropyl moiety could lead to non-planar minimum energy structures. cdnsciencepub.comresearchgate.net

The orientation of the amino group is also crucial. Intramolecular hydrogen bonding between one of the N-H protons and the oxygen of the isopropoxy group, or potentially the fluorine atom, could stabilize certain conformations. Such N-H···O or N-H···F interactions have been characterized in similar systems and significantly influence conformational preference. nih.govresearchgate.net

To illustrate the expected energetic differences, a hypothetical conformational analysis using a DFT method (e.g., B3LYP/6-311++G(d,p)) could yield the following data. The conformers would be defined by the dihedral angles of the isopropoxy group and the amino group. Let us consider three plausible conformers:

Conformer A: Planar isopropoxy group, with the isopropyl C-H bond pointing away from the amino group to minimize steric clash. The amino group is oriented to form an intramolecular hydrogen bond with the isopropoxy oxygen.

Conformer B: Non-planar (twisted) isopropoxy group due to steric repulsion, with the amino group also slightly twisted.

Conformer C: Planar isopropoxy group, but with a different orientation of the isopropyl methyl groups, leading to higher steric strain.

The relative energies of these conformers determine their population at equilibrium. A small energy difference (a few kcal/mol) suggests that multiple conformations may coexist at room temperature. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-O-Ciso) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conformer A | ~0° | 0.00 | 75.5 |

| Conformer B | ~60° | 0.85 | 19.5 |

| Conformer C | ~180° | 2.50 | 5.0 |

| Note: These values are illustrative and based on typical results from DFT calculations for similar substituted anilines and anisoles. |

The rotational barrier for the isopropoxy group is another key energetic parameter. Computational studies on anisole have shown that the barrier to rotation around the C(aryl)-O bond is influenced by both electronic and steric factors. cdnsciencepub.comresearchgate.net For this compound, the presence of two ortho substituents would likely lead to a higher rotational barrier compared to anisole itself.

Theoretical Elucidation of Reaction Mechanisms Involving this compound

This compound, as a substituted aniline (B41778), is expected to undergo electrophilic aromatic substitution reactions. The amino group is a strong activating group and is ortho-, para-directing. However, in this molecule, both ortho positions are already substituted. Therefore, electrophilic attack is predicted to occur primarily at the para position (C4) and to a lesser extent at the remaining ortho position (C6, which is sterically hindered). The fluorine and isopropoxy groups also influence the regioselectivity. The isopropoxy group is also ortho-, para-directing, reinforcing the activation of the C4 position. The fluorine atom is deactivating but ortho-, para-directing.

A common reaction involving anilines is electrophilic halogenation. The mechanism of such a reaction can be elucidated using computational methods by locating the transition states and intermediates along the reaction pathway. tsijournals.com For the chlorination of this compound at the para position, a plausible mechanism would proceed as follows:

Formation of the Electrophile: The chlorinating agent (e.g., Cl₂) is polarized or activated by a Lewis acid or protic solvent.

Formation of the π-complex: The electrophile coordinates with the π-system of the aniline ring.

Formation of the σ-complex (Wheland Intermediate): The electrophile attacks the C4 carbon, forming a C-Cl bond and a resonance-stabilized carbocation intermediate. This step involves a transition state (TS1). The positive charge is delocalized across the ring and onto the nitrogen atom.

Deprotonation: A base removes the proton from the C4 carbon, restoring the aromaticity of the ring. This step proceeds through a second transition state (TS2).

Computational chemistry allows for the calculation of the energy profile of this reaction, including the activation energies for the formation and deprotonation of the σ-complex. The activation energy of the first step (formation of the σ-complex) is typically the rate-determining step in electrophilic aromatic substitution. tsijournals.com

Table 2: Hypothetical Energy Profile for the para-Chlorination of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Cl₂ | 0.0 |

| TS1 | Transition state for σ-complex formation | +15.2 |

| σ-complex | Wheland intermediate | +8.5 |

| TS2 | Transition state for deprotonation | +9.7 |

| Products | 4-Chloro-2-fluoro-6-isopropoxyaniline + HCl | -25.0 |

| Note: These energy values are hypothetical and represent a plausible reaction profile for an electrophilic aromatic substitution. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry is a reliable tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a routine application of DFT. nih.govacs.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). For fluorinated aromatic compounds, scaling factors are often applied to the computed shielding constants to improve agreement with experimental data. nih.govresearchgate.net The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the fluorine, isopropoxy, and amino groups. Spin-spin coupling constants (J-couplings), such as ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F, can also be calculated and provide valuable structural information. rsc.org

Table 3: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (N-H₂) | 4.5 - 5.5 |

| H (ring) | 6.5 - 7.0 |

| H (isopropyl CH) | 4.3 - 4.8 |

| H (isopropyl CH₃) | 1.2 - 1.4 |

| C (C-N) | ~140 |

| C (C-F) | ~155 (with large ¹JCF) |

| C (C-O) | ~148 |

| C (ring) | 110 - 125 |

| C (isopropyl CH) | ~70 |

| C (isopropyl CH₃) | ~22 |

| F | -120 to -140 |

| Note: These are estimated chemical shift ranges based on data for similar functionalized anilines. Calculations would provide specific values for each unique atom. |

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using DFT methods. researchgate.netasianpubs.orgmaterialsciencejournal.org These calculations provide the harmonic frequencies, which are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors, leading to better agreement with experimental infrared (IR) and Raman spectra. sphinxsai.comglobalresearchonline.net The predicted spectrum would show characteristic bands for the N-H stretching and bending modes of the amino group, C-O stretching of the ether, C-F stretching, and various aromatic C-H and C-C vibrations.

Table 4: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3360 | Medium |

| C-H (Aromatic) Stretch | 3050 - 3100 | Weak-Medium |

| C-H (Aliphatic) Stretch | 2850 - 2980 | Medium-Strong |

| N-H Scissoring | ~1620 | Strong |

| C=C (Aromatic) Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-O Stretch | 1230 - 1270 | Strong |

| Note: These frequencies are illustrative and based on characteristic vibrational modes for the functional groups present. |

Future Research Directions for 2 Fluoro 6 Isopropoxyaniline

Development of Sustainable and Efficient Synthetic Routes

While syntheses for fluorinated and alkoxylated anilines exist, a key area for future research lies in developing more sustainable and efficient routes specifically for 2-Fluoro-6-isopropoxyaniline. Current methods often rely on traditional batch processing, which can be resource-intensive.

Future work should prioritize the principles of green chemistry. This includes exploring heterogeneous catalysis, such as using recyclable zeolite catalysts, which has been shown to be effective for the synthesis of related compounds like 2-fluoro-6-isopropyl aniline (B41778). prepchem.com Research could focus on designing and optimizing solid acid or base catalysts to improve selectivity and yield while simplifying purification. Another avenue involves investigating enzymatic or biocatalytic methods, which operate under mild conditions and offer high stereoselectivity, reducing energy consumption and waste.

Furthermore, optimizing reaction conditions is crucial. This involves a shift towards greener solvents, minimizing the use of hazardous reagents, and improving atom economy. For instance, the alkylation step to introduce the isopropoxy group, a key transformation, can suffer from low yields when using secondary alkyl halides like isopropyl bromide. Research dedicated to enhancing the efficiency of this specific transformation through novel catalytic systems or alternative alkylating agents would be highly valuable.

| Research Focus | Objective | Potential Impact |

| Heterogeneous Catalysis | Develop recyclable catalysts (e.g., modified zeolites, functionalized resins) for the key synthetic steps. | Simplified purification, reduced catalyst waste, improved process efficiency. |

| Biocatalysis | Employ enzymes for specific transformations, such as selective alkylation or amination. | High selectivity, mild reaction conditions, reduced environmental footprint. |

| Green Solvents | Replace traditional volatile organic compounds (VOCs) with benign alternatives like water, supercritical fluids, or bio-derived solvents. | Enhanced process safety, reduced pollution. |

| Atom Economy | Design synthetic pathways that maximize the incorporation of starting materials into the final product. | Minimized waste generation, increased cost-effectiveness. |

Exploration of Novel Catalytic and Reagent Applications

The distinct electronic nature of this compound makes it an attractive candidate for applications beyond its role as a simple building block. The presence of the aniline nitrogen, along with the flanking fluoro and isopropoxy groups, suggests potential for its use in catalysis and as a specialized reagent.

Future research should investigate its utility as a ligand for transition metal catalysis. The nitrogen atom can coordinate to a metal center, while the electronic properties of the fluorine and isopropoxy substituents could modulate the metal's reactivity and selectivity in catalytic cycles like cross-coupling, hydrogenation, or oxidation reactions.

Additionally, the compound itself or its derivatives could function as organocatalysts. For example, related anilinothioureas have been used in asymmetric synthesis. researchgate.net Research could explore the development of chiral derivatives of this compound for use in enantioselective transformations. Its potential as a building block for synthesizing more complex reagents is also significant. Isopropoxyanilines are already used as reactants in the synthesis of bioactive molecules, including potential antiviral and anthelmintic agents. mdpi.com The specific substitution pattern of this compound could be leveraged to create novel reagents for applications in medicinal chemistry and materials science.

| Potential Application | Rationale | Research Goal |

| Ligand in Metal Catalysis | The aniline nitrogen can act as a coordinating atom, with the substituents tuning the electronic environment of the metal. | Synthesize and evaluate metal complexes for performance in key organic transformations (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). |

| Organocatalysis | Derivatives could be designed to promote reactions through hydrogen bonding or other non-covalent interactions. | Develop chiral catalysts based on the this compound scaffold for asymmetric synthesis. |

| Specialized Reagent | The unique electronic and steric properties can be harnessed to create novel functional molecules. | Synthesize new derivatizing agents, probes, or synthons for complex molecule synthesis. |

Integration into Advanced Materials Development

The incorporation of specific functional moieties is a cornerstone of modern materials science. The combination of fluorine and an alkoxy group in this compound suggests its potential as a monomer or additive for creating advanced materials with tailored properties.

Future research should focus on polymer chemistry, investigating the polymerization of this compound or its derivatives to create novel polyanilines or other functional polymers. The fluorine content could enhance thermal stability, chemical resistance, and hydrophobicity, while the isopropoxy group could improve solubility and processability. These materials could find applications as high-performance coatings, membranes, or engineering plastics.

In the field of organic electronics, this compound is a promising building block for the synthesis of materials for Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. bldpharm.com The electronic properties endowed by the fluoro and isopropoxy groups can influence the energy levels (HOMO/LUMO) of the resulting materials, which is a critical factor for device performance. Research should be directed at synthesizing and characterizing the photophysical and electronic properties of molecules and polymers derived from this aniline.

| Material Class | Potential Property Enhancement | Target Application |

| Functional Polymers | Increased thermal stability, chemical resistance, modified solubility and hydrophobicity. | High-performance coatings, separation membranes, advanced composites. |

| Organic Semiconductors | Tunable energy levels (HOMO/LUMO), improved charge transport, and enhanced stability. | OLEDs, OFETs, organic solar cells. |

| Functional Dyes | Altered absorption/emission spectra and quantum yields due to intramolecular charge transfer. | Sensors, imaging agents, photodynamic therapy. |

Application in Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous manufacturing and automated processes to improve efficiency, safety, and reproducibility. syrris.com The development of synthetic routes for this compound that are amenable to these technologies is a critical future direction.

Flow chemistry offers significant advantages over batch synthesis, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.govmdpi.com Future research should aim to translate existing or newly developed synthetic routes for this compound into continuous flow processes. This could involve using packed-bed reactors with heterogeneous catalysts or microreactors for highly exothermic or rapid reactions. dmaiti.com

Furthermore, integrating the synthesis of this compound and its derivatives into automated platforms would accelerate the discovery of new materials and bioactive molecules. syrris.combeilstein-journals.org These systems can perform multi-step syntheses and purifications, enabling the rapid generation of compound libraries. syrris.com By developing a robust flow synthesis of the this compound core, researchers could programmatically create a wide array of derivatives for high-throughput screening in drug discovery and materials science.

| Technology Platform | Research Objective | Key Advantage |

| Flow Chemistry | Adapt batch synthesis methods to a continuous flow process. | Enhanced safety, improved reproducibility, easier scalability, precise process control. syrris.comnih.gov |

| Automated Synthesis | Develop protocols for the synthesis of this compound derivatives on robotic platforms. | High-throughput library generation, accelerated discovery cycles, reduced manual labor. syrris.com |

| Integrated Systems | Combine flow synthesis of the core structure with automated downstream derivatization and purification. | "On-demand" synthesis of novel compounds for rapid screening and evaluation. |

Q & A

Q. How should researchers address regulatory compliance gaps for this compound in non-target organism toxicity testing?

- Follow OECD Test Guidelines (e.g., OECD 203 for aquatic toxicity) with modifications for fluorinated amines. Include positive controls (e.g., perfluorooctanoic acid) to calibrate assay sensitivity. Report uncertainty intervals for EC50 values to inform risk assessments .

Methodological Notes

- Data Contradiction Analysis : Use bootstrapping or sensitivity analysis to assess robustness of findings. For time-dependent effects (e.g., bioactivity shifts), apply mixed-effects models to account for intra-sample variability .

- Experimental Design : Document software tools (e.g., R, Python for ANOVA; Gaussian for DFT) and address design limitations (e.g., sample size, confounding variables) in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。